4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methoxyphenoxy group, and an acetamido linkage, making it a versatile molecule for scientific research.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in the protection/deprotection of amino groups . The chemoselective nature of these compounds enables their use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Biochemical Pathways
Related compounds have been used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Result of Action
Related compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Methoxyphenoxy Group: This step involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the methoxyphenoxy group.
Acetamido Linkage Formation: The methoxyphenoxy group is then reacted with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride, which is subsequently reacted with an amine to form the acetamido linkage.
Piperidine Ring Introduction: The final step involves the reaction of the acetamido intermediate with N,N-dimethylpiperidine-1-carboxamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamido group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
4-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-20(2)18(23)21-10-8-14(9-11-21)12-19-17(22)13-25-16-7-5-4-6-15(16)24-3/h4-7,14H,8-13H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZIAXPPOCCGFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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